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Compound of Interest

Compound Name:
2-(3,4-Dimethylanilino)-4-

methoxynicotinonitrile

CAS No.: 341967-12-2

Cat. No.: B2977766

Get Quote

Executive Summary & Pharmacological Context
2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile is a critical pharmacophore in the

development of tyrosine kinase inhibitors (TKIs), specifically targeting the Src and Abl kinase

families. The 3-cyano-4-alkoxypyridine scaffold serves as a bioisostere to the quinazoline core

found in drugs like Gefitinib, offering improved solubility profiles while maintaining ATP-

competitive binding affinity.

This guide details the chemical synthesis, crystallization protocols, and solid-state architectural

analysis of the compound.[1] Understanding its crystal packing and intramolecular forces is

essential for optimizing ligand-protein docking scores during lead optimization.

Key Structural Features[1][2][3][4][5][6][7]
Core Scaffold: Trisubstituted pyridine ring (2-amino, 3-cyano, 4-methoxy).

Pharmacophore: The 3-cyano group acts as a hydrogen bond acceptor in the kinase hinge

region.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2977766#bc-rfq
https://www.benchchem.com/product/b2977766/docs?utm_src=pdf-body#technical-guide-structural-elucidation-of-2-3-4-dimethylanilino-4-methoxynicotinonitrile
https://pmc.ncbi.nlm.nih.gov/articles/PMC4719967/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2977766?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipophilicity: The 3,4-dimethylaniline tail provides hydrophobic interactions within the kinase

selectivity pocket.

Chemical Synthesis & Crystallization Protocol
To ensure high-purity single crystals suitable for X-ray diffraction, a self-validating synthesis

and purification workflow is required.

Synthesis Workflow
The synthesis utilizes a nucleophilic aromatic substitution (

) mechanism. The electron-withdrawing nitrile group at position 3 activates the chlorine at
position 2, facilitating displacement by the aniline.

Reagents:

Precursor A: 2-Chloro-4-methoxynicotinonitrile (1.0 eq)

Precursor B: 3,4-Dimethylaniline (1.1 eq)

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Catalyst: Catalytic HCl (optional, to activate the pyridine nitrogen)

Protocol:

Dissolve Precursor A in IPA (0.5 M concentration).

Add Precursor B dropwise under stirring.

Reflux at 85°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

Cool to room temperature. The hydrochloride salt may precipitate.

Neutralize with saturated

to liberate the free base.

Filter the precipitate and wash with cold water.
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Crystallization Methodology (Slow Evaporation)
Rapid precipitation yields microcrystalline powder unsuitable for diffraction. Use the following

Slow Evaporation Technique (SET):

Solvent Selection: Dissolve 50 mg of the purified solid in 10 mL of hot Ethanol (99.5%).

Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean

scintillation vial to remove nucleation sites (dust).

Controlled Evaporation: Cover the vial with Parafilm and poke 3–4 small holes.

Incubation: Store in a vibration-free environment at 20°C.

Harvest: Colorless block-like crystals typically form within 72–96 hours.

2-Cl-4-OMe-Nicotinonitrile
+ 3,4-Dimethylaniline

Reflux (IPA, 85°C, 6h)
SnAr Mechanism

 Activation Neutralize (NaHCO3)
Filter Precipitate

 Workup Slow Evaporation
(Ethanol, 20°C)

 Purification Single Crystal
(Block Morphology)

 Nucleation

Click to download full resolution via product page

Caption: Figure 1.[1][2][3] Step-by-step synthesis and crystallization workflow for generating

diffraction-quality crystals.

Crystallographic Data Analysis
The structural data below summarizes the typical solid-state metrics for this class of 2-anilino-

nicotinonitriles (Space Group

).

Crystal Data Summary
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Parameter Value / Description

Crystal System Monoclinic

Space Group (No.[2][4] 14)

Z (Molecules/Unit Cell) 4

Temperature 298 K (Room Temp)

Radiation

Mo

(

Å)

Molecular Geometry & Conformation
The molecule adopts a specific conformation to minimize steric clash while maximizing

conjugation:

Pyridine Ring: Strictly planar.

Methoxy Group: The

bond angle is typically

. The methyl group usually lies coplanar with the pyridine ring to allow p-orbital overlap
(resonance donation).

Aniline Twist: The 3,4-dimethylphenyl ring is not coplanar with the pyridine ring. It exhibits a

torsion angle (C2-N2-C1'-C2') of approximately 40°–65°.

Significance: This twist is crucial for drug design. In the kinase ATP pocket, this "propeller"

shape allows the inhibitor to fit into the hydrophobic cleft while the pyridine nitrogen

interacts with the hinge region.

Supramolecular Architecture
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The stability of the crystal lattice—and by extension, the drug's solubility—is governed by

specific non-covalent interactions.

Hydrogen Bonding Network
The primary stabilizing force is the intermolecular hydrogen bond involving the amino group.

Donor: The amino nitrogen (

).

Acceptor: The ring nitrogen (

) of an adjacent molecule.

Geometry: This interaction typically forms a centrosymmetric dimer [

graph set motif].

Note: Unlike some nitriles, the cyano nitrogen often does not act as the primary acceptor

in the solid state for this specific scaffold, as the ring nitrogen is more basic and accessible

in the dimer configuration.

Stacking
The pyridine rings of adjacent dimers stack in an antiparallel fashion.

Centroid-Centroid Distance:

Å.

Impact: This stacking contributes to the high melting point and stability of the crystal lattice.
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Caption: Figure 2. Hierarchy of supramolecular interactions leading to the final crystal lattice

structure.

Structural Implications for Drug Design (SAR)
Understanding the crystal structure informs the Structure-Activity Relationship (SAR) for this

inhibitor class.

Hinge Binding: The pyridine nitrogen (N1) and the amino nitrogen (N-H) mimic the adenine

ring of ATP. The crystal structure confirms the availability of these atoms for hydrogen

bonding with the kinase hinge region (e.g., Met318 in c-Src).

Gatekeeper Tolerance: The 4-methoxy group is positioned to interact with the "gatekeeper"

residue. The coplanar conformation observed in the crystal structure suggests a rigid fit;

however, the methoxy group has rotational freedom in solution to accommodate bulkier

gatekeepers (e.g., T338I).
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Hydrophobic Pocket: The 3,4-dimethyl substitution on the aniline ring creates a bulky,

lipophilic tail. The twisted conformation observed in the crystal structure pre-organizes the

molecule to fit into the hydrophobic back-pocket of the enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2977766/docs#technical-guide-structural-elucidation-
of-2-3-4-dimethylanilino-4-methoxynicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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